GI 254023X-d3 is derived from the original GI 254023X compound, which was developed as a reference inhibitor for ADAM10. The chemical classification of GI 254023X-d3 falls under hydroxamate-based inhibitors, which are known for their ability to chelate zinc ions in the active sites of metalloproteinases, thereby inhibiting their enzymatic activity .
The synthesis of GI 254023X-d3 has been improved to enhance yield and stability. The process involves several key steps:
The molecular structure of GI 254023X-d3 features a hydroxamate functional group that is critical for its interaction with the zinc ion in the active site of ADAM10. The specific arrangement of atoms within the compound allows for selective binding to ADAM10, facilitating its role as an inhibitor.
The structural representation can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms and functional groups that contribute to its biological activity.
GI 254023X-d3 primarily functions through its ability to inhibit proteolytic activity by binding to the active site of ADAM10. The mechanism involves:
Experimental data indicate that GI 254023X-d3 exhibits a significantly higher inhibitory potency towards ADAM10 compared to ADAM17, with IC50 values demonstrating this selectivity .
The mechanism of action for GI 254023X-d3 involves:
Quantitative assays reveal that GI 254023X-d3 provides effective inhibition at low nanomolar concentrations, underscoring its potential therapeutic applications.
These properties are critical when considering formulations for biological assays or therapeutic applications.
GI 254023X-d3 has several notable applications in scientific research:
GI 254023X (C₂₁H₃₃N₃O₄) is a synthetic organic compound with a molecular weight of 391.50 g/mol and a topological polar surface area of 98.74 Ų. Its structure features three chiral centers, designated as (2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide in IUPAC nomenclature. The canonical SMILES representation is CNC(=O)C(C(C)(C)C)NC(=O)C(C(N(C=O)O)C)CCCc1ccccc1
, while its isomeric SMILES (CNC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H]([C@@H](N(C=O)O)C)CCCc1ccccc1
) explicitly defines the S, R, and S configurations at carbons C2, C15, and C16, respectively [1] [10]. The InChIKey GHVMTHKJUAOZJP-CGTJXYLNSA-N
confirms its stereochemical uniqueness.
The molecule integrates several functional domains critical for its bioactivity:
Table 1: Structural Domains of GI 254023X
Domain | Structural Motif | Functional Role |
---|---|---|
Zinc-binding group | –C(O)N(OH)CH₃ | Active-site coordination |
Hydrophobic anchor | –C₆H₅ (phenyl ring) | Membrane permeability enhancement |
Stereospecific centers | (2R,15S,16S) | Target selectivity optimization |
Solubility modifiers | –C(=O)NC and –C(=O)N(C)CH₃ | Balanced logP (2.34) and aqueous solubility |
The molecule's C-shape scaffold, characteristic of adamalysin inhibitors, positions its hydrophobic and zinc-binding motifs for optimal exosite interaction, a feature validated by crystallographic studies of analogous inhibitors [7] [9].
GI 254023X demonstrates nanomolar potency against ADAM10 (IC₅₀ = 5.3 nM) and MMP-9 (IC₅₀ = 2.5 nM), with significant selectivity over ADAM17 (IC₅₀ = 541 nM) – a >100-fold differential [1] [2] [10]. This selectivity arises from:
Table 2: Selectivity Profile of GI 254023X
Enzyme | IC₅₀ (nM) | Cellular Shedding Inhibition | Selectivity vs. ADAM17 |
---|---|---|---|
ADAM10 | 5.3 | ULBP3 shedding (IC₅₀: 10-15 μM in KM-H2 cells) | 102-fold |
MMP-9 | 2.5 | RAGE shedding (100 nM in pulmonary endothelia) | Not applicable |
ADAM17 | 541 | ALCAM shedding (>25 μM required) | Reference |
Cellular efficacy varies by substrate context: In human lymphoma cells (KM-H2, L-428, L-540), GI 254023X inhibits ADAM10-mediated shedding of TNF-α and MICB at 5–15 μM, whereas ADAM17-dependent ALCAM cleavage requires higher concentrations (>25 μM), confirming target engagement specificity [2] [10]. Notably, it attenuates pathological N-cadherin proteolysis in Huntington’s disease models at 10 μM, underscoring its utility in neuroscience research [9].
Developed by GlaxoSmithKline (GSK) in the early 2000s, GI 254023X emerged from rational design efforts targeting zinc-dependent metalloproteases. Patent analysis reveals primary intellectual property protection under WO 1998040381 ("Hydroxamic acid derivatives as metalloproteinase inhibitors"), covering its core hydroxamate scaffold with R-group variations [1] [9]. Key milestones include:
Table 3: Key Patents and Applications of GI 254023X
Patent/Application | Assignee | Focus Area | Key Claims |
---|---|---|---|
WO 1998040381 | Glaxo Group Ltd | Broad metalloprotease inhibition | Hydroxamate compounds with C₁₋₆ alkyl substituents |
EP 0967201B1 | GSK | ADAM10-specific therapeutics | Use for inflammatory disorders |
US 2016/0013,446 A1 | Academic use | Probe development | Glycosylated substrate screening |
Recent innovations leverage GI 254023X as a template for deuterated analogs (e.g., GI 254023X-d3), where methyl group deuteration aims to prolong metabolic stability without altering target affinity. Though clinical development remains elusive, its broad research utility is evidenced by commercial availability from 10+ suppliers (e.g., MedChemExpress HY-19956, ApexBio A4436) for in vitro mechanistic studies [1] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0